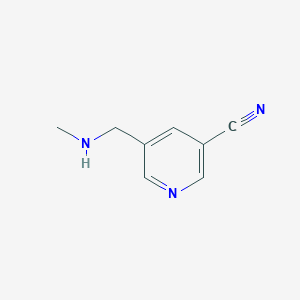

5-((Methylamino)methyl)nicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1060802-63-2 |

|---|---|

Molecular Formula |

C8H9N3 |

Molecular Weight |

147.18 g/mol |

IUPAC Name |

5-(methylaminomethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-10-4-8-2-7(3-9)5-11-6-8/h2,5-6,10H,4H2,1H3 |

InChI Key |

GYLRHSGNRNRGJK-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC(=CN=C1)C#N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 5-((Methylamino)methyl)nicotinonitrile

The construction of this molecule can be approached through various synthetic strategies, including multistep sequences and the derivatization of key precursors.

A common strategy for the synthesis of this compound involves a multistep approach commencing from more readily available starting materials. A plausible synthetic route begins with the commercially available 5-bromonicotinonitrile. This precursor can undergo a series of transformations to introduce the desired (methylamino)methyl substituent at the 5-position.

One potential pathway involves the conversion of the bromo group to a more versatile functional group, such as an aldehyde, via a metal-catalyzed cross-coupling reaction followed by oxidation. The resulting 5-formylnicotinonitrile (B112920) can then undergo reductive amination with methylamine (B109427). This reaction, typically carried out in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, would directly install the methylamino group, yielding the target compound.

Alternatively, the synthesis could proceed through a 5-(halomethyl)nicotinonitrile intermediate. This can be achieved by the radical bromination of 5-methylnicotinonitrile. The resulting 5-(bromomethyl)nicotinonitrile (B3090421) is a versatile electrophile that can readily react with methylamine in a nucleophilic substitution reaction to afford this compound.

A summary of a potential multistep synthesis is presented in the table below:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 5-Methylnicotinonitrile | N-Bromosuccinimide (NBS), Benzoyl peroxide | 5-(Bromomethyl)nicotinonitrile | Radical Bromination |

| 2 | 5-(Bromomethyl)nicotinonitrile | Methylamine | This compound | Nucleophilic Substitution |

Research into the synthesis of alkylamino-substituted nicotinonitriles has led to the development of novel reaction pathways that offer improved efficiency and selectivity. While specific methods for the direct synthesis of this compound are not extensively documented, general methodologies for the introduction of alkylamino groups onto the pyridine (B92270) ring are applicable.

One such approach involves the direct amination of a suitably activated nicotinonitrile derivative. For instance, a nicotinonitrile bearing a leaving group at the 5-position, such as a halogen or a sulfonate ester, could potentially undergo a palladium-catalyzed Buchwald-Hartwig amination with methylamine. This cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

The synthesis of this compound can also be accomplished through the derivatization of key precursors. A key and readily available precursor is 5-(aminomethyl)nicotinonitrile . This primary amine provides a direct handle for the introduction of the methyl group.

The most straightforward derivatization is the N-methylation of 5-(aminomethyl)nicotinonitrile. This can be achieved using various methylating agents. A common method is the Eschweiler-Clarke reaction, which involves treating the primary amine with formaldehyde (B43269) and formic acid. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced by formic acid to yield the methylated amine.

Alternatively, direct alkylation with a methyl halide, such as methyl iodide, in the presence of a base can also be employed. However, this method carries the risk of over-alkylation to form the quaternary ammonium (B1175870) salt. To control the degree of methylation, reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride is often a more selective method.

The following table summarizes potential derivatization methods from a key precursor:

| Precursor | Reagent(s) | Product | Reaction Type |

| 5-(Aminomethyl)nicotinonitrile | Formaldehyde, Formic Acid | This compound | Eschweiler-Clarke Reaction |

| 5-(Aminomethyl)nicotinonitrile | Methyl Iodide, Base | This compound | N-Alkylation |

| 5-(Aminomethyl)nicotinonitrile | Formaldehyde, Sodium Cyanoborohydride | This compound | Reductive Amination |

Chemical Reactivity of this compound Functional Groups

The chemical reactivity of this compound is characterized by the distinct reactions of its nitrile and methylamino functional groups.

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. researchgate.netoatext.com Mild acidic or basic hydrolysis will typically yield the corresponding amide, 5-((methylamino)methyl)nicotinamide. More vigorous conditions, such as prolonged heating with strong acid or base, will lead to the formation of 5-((methylamino)methyl)nicotinic acid. The selective hydrolysis to the amide can be a useful synthetic transformation. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Nickel). Reduction of this compound would yield 5-((methylamino)methyl)pyridin-3-yl)methanamine, a diamine derivative.

Cycloadditions: The nitrile group can participate in cycloaddition reactions. For example, it can react with azides to form tetrazoles in a [3+2] cycloaddition reaction. This transformation is often catalyzed by a Lewis acid.

A summary of the reactivity of the nitrile group is provided in the table below:

| Reaction | Reagent(s) | Product |

| Partial Hydrolysis | Mild H⁺ or OH⁻ | 5-((Methylamino)methyl)nicotinamide |

| Full Hydrolysis | Strong H⁺ or OH⁻, Heat | 5-((Methylamino)methyl)nicotinic acid |

| Reduction | LiAlH₄ or H₂/Catalyst | (5-((Methylamino)methyl)pyridin-3-yl)methanamine |

| [3+2] Cycloaddition | Sodium Azide | 5-(5-((Methylamino)methyl)pyridin-3-yl)-1H-tetrazole |

The secondary methylamino group (-NHCH₃) is a nucleophilic center and can undergo various transformations.

Substitution (N-Acylation): As a nucleophile, the methylamino group can react with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-((5-cyanopyridin-3-yl)methyl)-N-methylacetamide.

Alkylation: The methylamino group can be further alkylated with alkyl halides. Reaction with an alkyl halide, such as ethyl iodide, in the presence of a base would lead to the formation of a tertiary amine, 5-(((ethyl)(methyl)amino)methyl)nicotinonitrile. As with the methylation of the primary amine precursor, there is a risk of over-alkylation to the quaternary ammonium salt.

The reactivity of the methylamino moiety is summarized in the table below:

| Reaction | Reagent(s) | Product |

| N-Acylation | Acetyl Chloride | N-((5-cyanopyridin-3-yl)methyl)-N-methylacetamide |

| N-Alkylation | Ethyl Iodide, Base | 5-(((Ethyl)(methyl)amino)methyl)nicotinonitrile |

Pyridine Ring System Reactivity and Functionalization

The pyridine ring in this compound exhibits a distinct reactivity pattern governed by the interplay of its constituent atoms and substituent groups. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, leading to a general deactivation towards electrophilic attack. Conversely, this electron deficiency facilitates nucleophilic substitution, particularly at positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions).

The substituents on the nicotinonitrile core further refine this reactivity. The cyano group at the 3-position is a strong electron-withdrawing group, further deactivating the ring towards electrophiles and activating it for nucleophilic attack. The (methylamino)methyl group at the 5-position, while having a more complex electronic influence, can affect the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally challenging and requires forcing conditions. The inherent electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing cyano group, makes the aromatic system a poor nucleophile. When such reactions do occur, they are predicted to proceed with a high degree of regioselectivity.

Theoretical considerations and studies on related pyridine derivatives suggest that electrophilic attack is most likely to occur at the positions least deactivated by the nitrogen atom and the cyano group. The resonance structures of pyridine indicate that the 2-, 4-, and 6-positions bear a partial positive charge, making them unfavorable for electrophilic attack. Consequently, the 3- and 5-positions are the most electron-rich. In this specific molecule, with a cyano group already at the 3-position and a (methylamino)methyl group at the 5-position, any further electrophilic substitution would be directed to the remaining available positions, primarily the 2-, 4-, or 6-positions, though this would still be a difficult transformation.

Common electrophilic aromatic substitution reactions and their predicted outcomes on a hypothetical related substrate are outlined below:

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at the position meta to the nitrogen and ortho to the activating group. |

| Halogenation | Br₂, FeBr₃ | Bromination at the position meta to the nitrogen. |

| Sulfonation | SO₃, H₂SO₄ | Sulfonation at the position meta to the nitrogen. |

It is important to note that the (methylamino)methyl group can be protonated under the strongly acidic conditions often required for EAS, which would alter its directing effect, making it a deactivating, meta-directing group.

Nucleophilic Aromatic Substitution

The pyridine ring of this compound is significantly more amenable to nucleophilic aromatic substitution (SNAr), a characteristic feature of electron-poor aromatic systems. The presence of the electron-withdrawing cyano group further enhances the ring's susceptibility to nucleophilic attack. For SNAr to occur, a good leaving group, typically a halide, must be present on the ring.

Should a derivative of this compound bearing a leaving group at the 2-, 4-, or 6-position be synthesized, it would be expected to readily undergo substitution with a variety of nucleophiles. The positions ortho and para to the ring nitrogen are highly activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.

The following table illustrates potential nucleophilic aromatic substitution reactions on a hypothetical 2-halo-5-((methylamino)methyl)nicotinonitrile derivative:

| Nucleophile | Reagent | Product |

|---|---|---|

| Hydroxide | NaOH | 2-Hydroxy-5-((methylamino)methyl)nicotinonitrile |

| Alkoxide | NaOR | 2-Alkoxy-5-((methylamino)methyl)nicotinonitrile |

| Amine | R₂NH | 2-(Dialkylamino)-5-((methylamino)methyl)nicotinonitrile |

| Thiolate | NaSR | 2-(Alkylthio)-5-((methylamino)methyl)nicotinonitrile |

N-Oxidation

Another important aspect of pyridine chemistry is the reactivity of the ring nitrogen itself. The lone pair of electrons on the nitrogen atom allows for N-oxidation. Treatment of pyridines with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding N-oxide.

The formation of this compound N-oxide would significantly alter the reactivity of the pyridine ring. The N-oxide group is a strong activating group for electrophilic substitution, directing incoming electrophiles to the 4-position (para to the N-oxide). It also activates the 2- and 6-positions (ortho to the N-oxide) for nucleophilic substitution. This transformation provides a versatile strategy for further functionalization of the pyridine ring.

Iii. Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of "5-((Methylamino)methyl)nicotinonitrile". Each method provides unique insights into the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "this compound". Both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the other substituents. The methylene (B1212753) protons of the (Methylamino)methyl group would likely appear as a singlet or a doublet (if coupled to the amine proton) in the range of 3.5-4.5 ppm. The methyl protons of the methylamino group would be expected to produce a singlet further upfield, around 2.2-2.8 ppm. The amine proton itself would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbon atom of the nitrile group is expected to have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons of the pyridine ring would resonate in the downfield region, typically between 120 and 160 ppm. The methylene carbon and the methyl carbon would appear in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (Pyridine Ring) | 7.0 - 9.0 | Multiplet |

| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet/Doublet |

| Methyl (-CH₃) | 2.2 - 2.8 | Singlet |

| Amine (-NH-) | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Nitrile (-C≡N) | 115 - 125 |

| Aromatic C (Pyridine Ring) | 120 - 160 |

| Methylene (-CH₂-) | 45 - 60 |

| Methyl (-CH₃) | 30 - 45 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. Fragmentation of the molecular ion would lead to a series of daughter ions, providing valuable structural information. A characteristic fragmentation pathway would likely involve the loss of the methylamino group or cleavage of the bond between the methylene group and the pyridine ring, leading to a stable benzylic-type cation.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₈H₉N₃⁺ |

| [M - CH₃NH]⁺ | C₇H₅N₂⁺ |

| [M - CH₂NHCH₃]⁺ | C₆H₄N⁺ |

| [CH₂NHCH₃]⁺ | C₂H₆N⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the nitrile, aromatic ring, and amine functional groups. A sharp, intense absorption band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region. The N-H stretching vibration of the secondary amine would be expected as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands corresponding to the π → π* transitions of the pyridine ring and the nitrile group. The presence of the nitrogen-containing aromatic ring and the nitrile group would likely result in one or more strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. The exact position and intensity of these bands would be influenced by the solvent used for the analysis.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) |

| π → π* (Pyridine Ring) | ~250 - 280 |

| π → π* (Nitrile) | ~210 - 230 |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For "this compound," a reversed-phase HPLC method would likely be suitable. This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would depend on its polarity and the specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature). A UV detector would be appropriate for detecting the compound as it elutes from the column, owing to its UV-absorbing chromophores. Purity assessment would be achieved by analyzing the chromatogram for the presence of any impurity peaks.

Gas Chromatography (GC): Gas chromatography could also be employed for the analysis of "this compound," provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase (e.g., a moderately polar phase like a phenyl-substituted polysiloxane) would be used. The compound would be vaporized in a heated injection port and carried through the column by an inert carrier gas, such as helium or nitrogen. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide both retention time and mass spectral data, offering a high degree of confidence in the identification and purity assessment of the compound.

Iv. Computational and Theoretical Chemistry Studies

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, making it suitable for a wide range of molecular systems. researchgate.net

For 5-((Methylamino)methyl)nicotinonitrile, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement (optimized geometry). researchgate.net This process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until these forces are negligible. The output provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

While specific DFT studies on this compound are not prevalent in the literature, the expected geometric parameters can be inferred from standard values for similar pyridine (B92270) and methylamine (B109427) structures.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table presents theoretical data typical for similar molecular structures, as direct computational studies on this compound are not publicly available.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-CN (nitrile) | ~1.45 Å | |

| C≡N (nitrile) | ~1.16 Å | |

| C-CH₂ | ~1.51 Å | |

| CH₂-N | ~1.47 Å | |

| N-CH₃ | ~1.46 Å | |

| Bond Angles | C-C-C (pyridine ring) | ~118-121° |

| C-C-CN | ~121° | |

| C-CH₂-N | ~112° | |

| Dihedral Angle | C(ring)-C-C-N | Variable |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. pku.edu.cn

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity (tendency to donate electrons). A higher HOMO energy indicates a stronger tendency to donate electrons. libretexts.org The energy of the LUMO is related to the electron affinity and electrophilicity (tendency to accept electrons). A lower LUMO energy suggests a greater ability to accept electrons. pku.edu.cn

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitability. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net This energy gap is also crucial for understanding a molecule's absorption of UV-visible light. youtube.com

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be located over the electron-rich regions, such as the pyridine ring and the amino group, while the LUMO may be distributed over the electron-deficient nitrile group and the pyridine ring.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table presents theoretical data typical for similar molecular structures, as direct computational studies on this compound are not publicly available.

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | ~ -6.5 eV | Electron-donating capability |

| ELUMO | ~ -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 5.3 eV | High chemical stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character (e.g., lone pairs on nitrogen or oxygen atoms).

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent the electrophilic character of the molecule (e.g., hydrogen atoms attached to electronegative atoms).

Green and yellow regions represent areas of near-zero or intermediate potential. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red) around the nitrogen atom of the nitrile group and the nitrogen of the pyridine ring due to their lone pairs of electrons. A negative potential would also be expected on the secondary amine nitrogen. Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the one attached to the methylamino group. This analysis helps in predicting how the molecule will interact with other molecules, such as biological receptors or reactants. nih.gov

Molecular Modeling and Simulation Approaches

While quantum calculations describe the static electronic nature of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with its environment over time.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. fraserlab.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com This technique is invaluable for studying the conformational flexibility of molecules and understanding how they change shape in different environments (e.g., in a solvent or bound to a protein). nih.govnih.gov

An MD simulation of this compound, typically performed in a simulated aqueous environment, would reveal its preferred conformations and the dynamics of its flexible side chain. The simulation would track the rotation around the single bonds, such as the C(ring)-CH₂ and CH₂-N bonds, to identify the most stable (lowest energy) spatial arrangements and the energy barriers between them. This provides insight into the molecule's flexibility, which is crucial for its ability to bind to a biological target. nih.gov Analysis of the trajectory can reveal key structural parameters like the radius of gyration and root-mean-square deviation (RMSD) to quantify conformational stability. ni.ac.rs

In silico methods are widely used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. nih.gov These predictions are central to drug discovery and design. nih.govnih.govplos.org

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.org The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity. The score, often expressed as a binding energy (e.g., in kcal/mol), estimates the affinity of the ligand for the target. mdpi.com

Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine the binding free energy prediction. frontiersin.org This method calculates the binding free energy by combining molecular mechanics energy terms with solvation energy models. The total binding energy is typically decomposed into contributions from van der Waals forces, electrostatic interactions, and solvation energies, providing a detailed picture of the forces driving the interaction. mdpi.comnih.gov

For this compound, these simulations could predict its binding mode and affinity to a specific target protein. The results would highlight key interactions, such as hydrogen bonds formed by the amino group or the pyridine nitrogen, and hydrophobic interactions involving the aromatic ring.

Table 3: Predicted Binding Energy Components (Illustrative Example) This table presents a hypothetical breakdown of binding energy for the interaction of this compound with a target protein, as might be calculated via MM/GBSA.

| Energy Component | Predicted Value (kcal/mol) | Contribution |

| Van der Waals Energy | -35.0 | Favorable |

| Electrostatic Energy | -20.0 | Favorable |

| Polar Solvation Energy | +30.0 | Unfavorable |

| Non-Polar Solvation Energy | -4.0 | Favorable |

| Total Binding Free Energy (ΔGbind) | -29.0 | Overall Favorable Binding |

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of nicotinonitrile analogs including this compound, a QSAR study would typically involve the following theoretical framework:

Dataset Assembly: A collection of nicotinonitrile derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound, including this compound, would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D): Molecular weight, atom counts, etc.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the three-dimensional structure, such as molecular surface area and volume.

Quantum Chemical: Electronic properties like HOMO/LUMO energies, dipole moment, and partial atomic charges, typically calculated using methods like Density Functional Theory (DFT).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), would be employed to build a predictive model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously assessed using internal and external validation techniques, such as cross-validation (leave-one-out, k-fold) and prediction on an external test set of compounds not used in model training.

A hypothetical data table for descriptors that would be relevant in a QSAR study of nicotinonitrile derivatives is presented below.

| Descriptor Type | Descriptor Example | Hypothetical Value for this compound |

| Constitutional | Molecular Weight | 147.18 g/mol |

| Topological | Wiener Index | (Value to be calculated) |

| Geometrical | Molecular Surface Area | (Value to be calculated) |

| Quantum Chemical | Dipole Moment | (Value to be calculated) |

| Quantum Chemical | HOMO Energy | (Value to be calculated) |

| Quantum Chemical | LUMO Energy | (Value to be calculated) |

Note: The values in this table are either theoretical or placeholders, as specific QSAR studies for this compound are not available.

Computational Prediction of Reaction Mechanisms and Pathways

The prediction of reaction mechanisms and pathways for a molecule like this compound can be achieved through various computational chemistry techniques, primarily rooted in quantum mechanics. The general approach involves:

Reactant and Product Optimization: The 3D geometries of the reactants (e.g., this compound and a reacting partner) and the expected products are optimized to find their lowest energy conformations.

Transition State Search: A crucial step is to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are used for this purpose.

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. For reactants and products, all calculated frequencies should be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products on the reaction pathway.

Common reactions that could be computationally studied for this compound include its synthesis, metabolism, or degradation pathways.

Investigation of Optical and Electronic Properties (e.g., Nonlinear Optics)

The optical and electronic properties of this compound can be investigated using computational methods to predict its behavior in response to electromagnetic fields.

Electronic Properties: Key electronic properties are often derived from quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

Optical Properties: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, one can predict the wavelengths of maximum absorption (λmax).

Nonlinear Optics (NLO): The NLO properties of a molecule describe its response to intense electromagnetic fields, such as those from lasers. Computational methods can be used to calculate key NLO parameters like the first hyperpolarizability (β). A high β value indicates a strong second-order NLO response, which is desirable for applications in materials for frequency doubling and optical switching. These calculations typically involve applying a finite field approach within a quantum mechanical framework.

A hypothetical data table summarizing the kind of optical and electronic properties that could be computationally predicted for this compound is provided below.

| Property | Computational Method | Predicted Parameter | Hypothetical Value |

| Electronic Excitation | TD-DFT | λmax | (Value to be calculated) nm |

| Electron Distribution | DFT | HOMO Energy | (Value to be calculated) eV |

| Electron Distribution | DFT | LUMO Energy | (Value to be calculated) eV |

| Electronic Stability | DFT | HOMO-LUMO Gap | (Value to be calculated) eV |

| Nonlinear Optics | DFT (Finite Field) | First Hyperpolarizability (β) | (Value to be calculated) a.u. |

Note: The values in this table are placeholders, as specific computational studies on the optical and electronic properties of this compound are not available.

V. Structure Activity Relationship Sar Investigations of 5 Methylamino Methyl Nicotinonitrile Derivatives

Elucidating the Influence of Substitution Patterns on Molecular Function

Analysis of different pyridine-based compounds has shown that the introduction of specific functional groups can dramatically alter antiproliferative activity. mdpi.com For instance, the number and position of methoxy (B1213986) (-OCH3) groups are often directly related to a compound's potency. mdpi.com Similarly, the inclusion of hydrogen-bond-donating groups like hydroxyl (-OH) and amino (-NH2) can be beneficial for biological activity, whereas their acylation or replacement can lead to a decrease in potency. mdpi.com Halogen substituents (e.g., F, Cl, Br) also modulate activity, with effects depending on their size and electrophilic character. mdpi.com

The following table summarizes general SAR findings for substitutions on pyridine (B92270) and nicotinonitrile rings based on published research.

| Substituent Group | Position on Pyridine Ring | General Impact on Activity | Reference Example |

|---|---|---|---|

| Methoxy (-OCH3) | Varies | Increasing the number of groups can increase antiproliferative activity. | Antiproliferative Pyridines mdpi.com |

| Hydroxyl (-OH) | Varies | Can significantly increase antiproliferative activity compared to -OCH3. Presence of H-donor groups is often beneficial. | Antiproliferative Pyridines mdpi.com |

| Amino (-NH2) | Varies | Generally beneficial for antiproliferative activity. | Antiproliferative Pyridines mdpi.com |

| Halogens (F, Cl, Br) | Varies | Activity is influenced by atom size and electrophilic capacity; can decrease activity in some contexts. | Antiproliferative Pyridines mdpi.com |

| Alkoxy (-OR) | Position 3 (on 4-pyridine) | Essential for enhancing potency in a series of PPARγ modulators. | PPARγ Modulators nih.gov |

| Aryl/Heteroaryl Rings | Positions 4 and 6 | Often crucial for activity; substitutions on these rings further modulate potency. | Pim-1 Kinase Inhibitors researchgate.net |

Systematic Modification of the Methylaminomethyl Group and its Impact on Activity Profiles

The basic amine function, such as the methylaminomethyl group at the 5-position of the nicotinonitrile ring, is a critical feature for interaction with many biological targets. This group can form key salt bridges and hydrogen bonds with acidic residues (e.g., aspartic or glutamic acid) in a protein's active site.

Systematic modifications to this group can explore several factors:

Basicity (pKa): Altering the substitution on the nitrogen atom (e.g., from methylamino to ethylamino or dimethylamino) changes the pKa, which affects the ionization state at physiological pH and the strength of ionic interactions.

Steric Hindrance: Increasing the size of the alkyl substituents can introduce steric clashes within a binding pocket, leading to reduced affinity. Conversely, it can sometimes promote favorable hydrophobic interactions.

Hydrogen Bonding: A secondary amine (-NHR) can act as both a hydrogen bond donor and acceptor, while a tertiary amine (-NR2) can only act as an acceptor. This difference can be critical for binding. In one study on nicotinonitrile-based Pim-1 kinase inhibitors, the inclusion of a dimethyl amino group was found to create a stable complex with the target enzyme through favorable electrostatic interactions. nih.gov

Linker Length and Flexibility: Modifying the methylene (B1212753) linker (-CH2-) between the pyridine ring and the amine can alter the positioning of the basic nitrogen, potentially optimizing its interaction with target residues.

The conversion of a more substituted amine, like a trimethylammonium group, into a dimethylamino group illustrates a significant shift in electronic properties. The trimethylammonium group is strongly electron-withdrawing, whereas the dimethylamino group is a very strong electron-donating group, a transformation that can dramatically alter molecular interactions and reactivity. acs.org

The table below outlines potential modifications to the methylaminomethyl group and their predicted impact on activity profiles.

| Modification | Structural Change | Predicted Impact on Activity Profile |

|---|---|---|

| N-Alkylation | -NHCH3 → -N(CH3)2 | Removes H-bond donor capability; increases basicity and steric bulk. May enhance electrostatic interactions. nih.gov |

| Chain Elongation | -NHCH3 → -NHCH2CH3 | Increases lipophilicity and steric bulk; may alter binding orientation. |

| Linker Modification | -CH2-NHCH3 → -(CH2)2-NHCH3 | Increases flexibility and distance of the amine from the ring, potentially allowing for interaction with different residues. |

| Cyclization | -NHCH3 → N-pyrrolidinyl or N-piperidinyl | Constrains conformation, which can improve binding affinity by reducing the entropic penalty of binding. |

| N-Dealkylation | -NHCH3 → -NH2 | Increases H-bond donor capacity; decreases steric bulk and may alter basicity. |

Role of the Nitrile Group in Modulating Structure-Activity Profiles

The nitrile (-C≡N) group is a versatile and increasingly important functional group in medicinal chemistry. researchgate.net Though small and linear, its unique electronic properties allow it to play several critical roles in modulating a molecule's activity. nih.gov

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a strong hydrogen bond acceptor. nih.gov This allows it to form crucial interactions with hydrogen bond donors in a protein's active site, such as the backbone N-H of amino acids. nih.gov

Bioisosteric Replacement: The nitrile group is often considered a bioisostere for other functional groups like carbonyls, hydroxyls, and even halogen atoms. nih.govcambridgemedchemconsulting.com It can mimic the polar interactions of a carbonyl oxygen or effectively replace a water molecule in a binding pocket, which can provide an entropic advantage to binding affinity. nih.gov

Modulation of Physicochemical Properties: As a polar, electron-withdrawing group, the nitrile can influence the molecule's solubility, lipophilicity, and metabolic stability. researchgate.net Its presence can polarize an adjacent aromatic ring, making it less susceptible to oxidative metabolism and potentially improving pharmacokinetic properties. researchgate.netnih.gov

Dipole and Polar Interactions: The strong dipole moment of the nitrile group allows it to engage in favorable non-specific dipole interactions with amino acid residues or metal ions within a binding site. nih.gov

The strategic placement of a nitrile group can therefore enhance binding affinity, improve selectivity, and confer more desirable drug-like properties on the parent molecule. researchgate.net

Structure-Based Design Principles for Nicotinonitrile Scaffolds

Rational, structure-based design is a powerful strategy for developing potent and selective inhibitors based on the nicotinonitrile scaffold. nih.govnih.gov This approach relies on understanding the three-dimensional structure of the target protein, often through X-ray crystallography, to guide the design of complementary ligands.

Key principles include:

Exploiting Key Interactions: Design begins by identifying key interactions between a lead compound and its target. For nicotinonitrile derivatives, this often involves the hydrogen-bonding capacity of the pyridine nitrogen and the nitrile group, along with ionic interactions from a basic side chain. For example, studies on substituted pyridone inhibitors of Pim-1 kinase revealed a complex hydrogen bond network involving the inhibitor, water molecules, and the catalytic core of the enzyme, which accounted for the compound's high potency. researchgate.net

Scaffold Hopping and Diversification: If a particular scaffold has limitations (e.g., poor pharmacokinetics, off-target effects), new scaffolds can be designed that maintain the key interacting functional groups in the correct spatial orientation. Computational methods can be used to search for novel core structures that fit the pharmacophore model derived from known active compounds. nih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations are used to predict how newly designed derivatives will bind to the target protein. nih.gov These simulations can help prioritize which compounds to synthesize by estimating their binding affinity and analyzing their stability within the active site. For instance, docking studies of nicotinonitrile derivatives targeting Pim-1 kinase helped rationalize the enhanced activity of compounds bearing a dimethyl amino group. nih.gov

Improving Drug-Like Properties: Beyond just improving potency, structure-based design is used to optimize physicochemical properties. This can involve introducing polar groups to improve solubility, blocking sites of metabolism to increase half-life, or modifying lipophilicity to control membrane permeability. mdpi.com

By integrating structural biology, computational chemistry, and synthetic chemistry, researchers can efficiently navigate the chemical space around the nicotinonitrile core to develop derivatives with optimized therapeutic profiles.

Vi. Biological Activity Research: in Vitro Studies and Mechanistic Insights

Exploration of Molecular Targets and Pathways

No studies have been published investigating the molecular targets or signaling pathways modulated by 5-((Methylamino)methyl)nicotinonitrile.

There is no available data on the enzyme kinetics or inhibitory activity of this compound against any enzyme class, including kinases and acetylcholinesterase.

No receptor-ligand binding assays have been reported for this compound, and therefore its affinity and selectivity for any biological receptor are unknown.

The potential for this compound to interact with or disrupt cellular components such as DNA, or to affect processes like tubulin polymerization, has not been evaluated in any published research.

In Vitro Anti-Inflammatory Potential

There are no in vitro studies available that assess the anti-inflammatory potential of this compound.

Evaluation of Antioxidant Capacity (In Vitro Assays)

The antioxidant capacity of this compound has not been determined through any in vitro antioxidant assays.

Antiproliferative and Cytotoxic Assessments in Cellular Models (Non-clinical)

No data from antiproliferative or cytotoxic assessments of this compound in any cellular models have been published.

Cell Line Susceptibility Screening

No published data is available on the screening of this compound against various cell lines to determine its susceptibility profile.

Induced Cellular Processes (e.g., Apoptosis, Cell Cycle Modulation)

There is no research available detailing the effects of this compound on cellular processes such as the induction of apoptosis or modulation of the cell cycle.

Antimicrobial and Antibiofilm Efficacy Studies (In Vitro)

Information regarding the in vitro antimicrobial or antibiofilm efficacy of this compound is not available in the scientific literature.

Material Science Applications: Corrosion Inhibition Mechanisms and Efficacy

While various nicotinonitrile derivatives have been investigated as corrosion inhibitors, no specific studies on the corrosion inhibition mechanisms or efficacy of this compound have been found.

Additional In Vitro Pharmacological Activity Profiles (e.g., Anti-Trypanosoma cruzi Activity)

No in vitro pharmacological studies detailing the activity of this compound against Trypanosoma cruzi or other pharmacological targets are currently available.

Vii. Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The nicotinonitrile scaffold is a cornerstone in synthetic organic chemistry, offering multiple reactive sites for the construction of diverse molecular architectures. The presence of the methylamino group in 5-((Methylamino)methyl)nicotinonitrile further enhances its utility as a versatile building block.

Nicotinonitrile and its derivatives are widely recognized as precursors for the synthesis of a variety of advanced heterocyclic compounds. danaher.comnih.govresearchgate.net The cyano group can undergo a range of transformations, including hydrolysis, reduction, and cycloaddition reactions, to form different heterocyclic rings. For instance, nicotinonitriles can be used to synthesize pyridines with various substituents, which are key components in many biologically active molecules. nih.gov

The synthesis of complex heterocyclic systems often involves multi-component reactions where the nicotinonitrile scaffold provides a key structural element. danaher.com While specific examples detailing the use of this compound in the synthesis of advanced heterocyclic compounds are not prominent in available research, its structure suggests it could readily participate in such reactions to yield novel and complex molecules with potential applications in medicinal chemistry and materials science.

The concept of using molecular scaffolds is central to the assembly of complex organic molecules. nih.gov Nicotinonitrile derivatives serve as valuable scaffolds due to their rigid structure and the ability to introduce functional groups at various positions. nih.gov This allows for the systematic construction of intricate three-dimensional structures.

The iterative assembly of organic molecules, sometimes referred to as an "assembly line" synthesis, can generate molecules with tailored shapes and functionalities. nih.gov The nicotinonitrile core can act as an anchor point to which other molecular fragments are attached in a controlled manner, leading to the creation of large and complex molecular entities. The methylamino group in this compound provides an additional point of attachment or modification, further expanding its potential as a scaffold in the assembly of novel organic compounds.

Contributions to Lead Compound Optimization in Drug Discovery (Non-clinical Applications)

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. danaher.compatsnap.comnih.gov The nicotinonitrile moiety is found in a number of compounds that have been investigated in drug discovery programs.

Table 1: Key Stages in Lead Compound Optimization

| Stage | Description | Key Activities |

| Hit-to-Lead | Initial promising compounds ("hits") are validated and initial optimization is performed. | Synthesis of initial analogues, preliminary in vitro testing. |

| Lead Optimization | Systematic modification of the lead compound to improve multiple parameters. | Extensive analogue synthesis, in vitro and in vivo testing for potency, selectivity, and ADME properties. danaher.com |

| Candidate Selection | The most promising compound is selected for preclinical development. | Final characterization of pharmacological and toxicological profiles. |

This table provides a general overview of the lead optimization process in drug discovery.

Development of Functional Materials

The unique electronic and structural properties of nicotinonitrile derivatives make them attractive candidates for the development of novel functional materials with applications in optics and corrosion prevention.

Fluorescent dyes are organic molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength. bioacts.com They are essential tools in various fields, including biology and materials science. While specific data on the fluorescent properties of this compound is not available, the broader class of nicotinonitrile derivatives has been explored for the synthesis of fluorescent materials.

The fluorescence of these compounds can often be tuned by modifying the substituents on the pyridine (B92270) ring. The introduction of electron-donating or electron-withdrawing groups can alter the electronic structure of the molecule, thereby changing its absorption and emission wavelengths. The methylamino group in this compound is an electron-donating group, which could potentially contribute to the fluorescent properties of its derivatives.

Table 2: General Properties of Fluorescent Dyes

| Property | Description |

| Absorption Maximum (λ_abs) | The wavelength at which the dye absorbs light most strongly. |

| Emission Maximum (λ_em) | The wavelength at which the dye emits light most strongly. |

| Quantum Yield (Φ) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. |

| Photostability | The ability of the dye to resist degradation upon exposure to light. |

This table outlines key characteristics of fluorescent dyes.

Corrosion is a major issue that affects the longevity and reliability of metallic structures. molyslip.co.uk Corrosion inhibitors are substances that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal. Organic compounds containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective layer.

While specific studies on the corrosion inhibition properties of this compound are not found in the reviewed literature, the presence of the nitrogen-containing pyridine ring and the methylamino group suggests its potential in this application. These functional groups can act as adsorption centers on the metal surface, thereby inhibiting the corrosion process.

Table 3: Common Mechanisms of Corrosion Inhibition by Organic Compounds

| Mechanism | Description |

| Adsorption | The inhibitor molecules adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. |

| Film Formation | The inhibitor reacts with the metal surface to form a passive layer that is resistant to corrosion. |

| Complex Formation | The inhibitor forms a complex with metal ions, preventing them from participating in the corrosion reaction. |

This table describes the primary ways in which organic compounds can prevent corrosion.

Role as Chemical Probes for Biological Process Investigations

Information regarding the use of this compound as a chemical probe for biological process investigations is not present in the current body of scientific literature. There are no published studies that describe its use to probe, modulate, or visualize biological targets or pathways. Therefore, no data on its biological activity, selectivity, or mechanism of action as a chemical probe can be provided.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification strategies for 5-((Methylamino)methyl)nicotinonitrile?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of nicotinonitrile derivatives. For purification, techniques like column chromatography (silica gel, eluent optimization) or recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) are effective. Structural analogs such as 5-amino-2-pyridinecarboxylic acid and 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carbonitrile suggest similar synthetic routes involving nitrile functionalization and methylamine coupling . Safety protocols for handling nitriles and amines (e.g., ventilation, PPE) must align with SDS guidelines .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural characterization of this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve methylamino and aromatic proton signals. 2D-COSY or HSQC can clarify coupling in the methylamino group.

- IR : Focus on the nitrile stretch (~2200 cm⁻¹) and N-H bending (~1600 cm⁻¹) to confirm functional groups.

- MS : High-resolution ESI-MS in positive ion mode ensures accurate mass confirmation (C₈H₁₀N₄). Reference databases like NIST Chemistry WebBook provide validation benchmarks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Inhalation/Contact : Use fume hoods and nitrile gloves. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and artificial respiration if inhaled. Medical consultation is mandatory, with SDS provided to healthcare providers .

Advanced Research Questions

Q. How can computational modeling and chemical software enhance the study of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on yield).

- Tools : Software like Gaussian or ORCA for quantum calculations, and COMSOL for process simulation, align with chemical engineering design frameworks .

Q. What factorial design approaches are suitable for optimizing reaction conditions (e.g., temperature, catalyst loading) in synthesizing this compound?

- Methodological Answer :

- Full Factorial Design : Vary temperature (80–120°C), catalyst concentration (5–15 mol%), and solvent (DMF vs. THF) to assess main effects and interactions.

- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal yield conditions. Pre-experimental screening (e.g., Plackett-Burman) reduces variables before full optimization .

Q. How can contradictory data from different analytical methods (e.g., HPLC vs. LC-MS purity assessments) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Use orthogonal techniques (e.g., NMR for structural integrity, XRPD for crystallinity) to confirm purity discrepancies.

- Methodological Rigor : Standardize sample preparation (e.g., degassing for HPLC) and calibrate instruments with certified reference materials. Statistical tools like Grubbs’ test identify outliers .

Q. What strategies address challenges in scaling up this compound synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring of intermediates.

- Separation Technologies : Use membrane filtration or centrifugal partitioning chromatography to handle by-products at scale, as outlined in CRDC subclass RDF2050104 .

Data Management and Theoretical Frameworks

Q. How should researchers integrate ontological and epistemological frameworks when designing studies on this compound?

- Methodological Answer :

- Ontological Basis : Define the compound’s behavior as deterministic (e.g., reaction kinetics) or stochastic (e.g., polymorph formation).

- Epistemological Alignment : Choose hypothesis-driven (e.g., structure-activity relationships) or exploratory methods (e.g., high-throughput screening) based on research aims. This ensures methodological coherence from data collection to analysis .

Q. What encryption and data integrity protocols are recommended for storing sensitive research data on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.